Methanone, di-2-thienyl-

Vue d'ensemble

Description

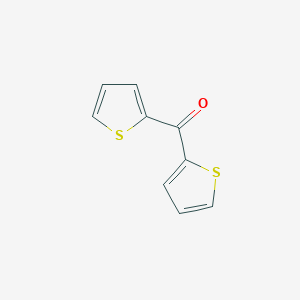

Methanone, di-2-thienyl-, also known as Methanone, di-2-thienyl-, is a useful research compound. Its molecular formula is C9H6OS2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.

The exact mass of the compound Methanone, di-2-thienyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201397. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methanone, di-2-thienyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, di-2-thienyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It has been suggested that the compound may interact with its targets through non-covalent interactions, such as hydrogen bonding and van der waals forces .

Biochemical Pathways

It is known that thiophene derivatives can interact with various biochemical pathways, potentially affecting cellular processes .

Pharmacokinetics

The compound’s solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability .

Result of Action

Some thiophene derivatives have been shown to have cytoprotective activities against h2o2-induced injury on human umbilical vein endothelial cells (huvecs) .

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .

Activité Biologique

Methanone, di-2-thienyl- (C9H6OS2), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its anticancer and antimicrobial activities.

Synthesis of Methanone, di-2-thienyl-

The synthesis of di-2-thienylmethanone involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. Various methods have been documented, including the use of palladium-catalyzed reactions and other coupling strategies. The structural characterization is typically confirmed through techniques such as NMR and mass spectrometry.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including di-2-thienylmethanone. For instance, a study reported that similar compounds exhibited potent cytotoxic effects against various cancer cell lines, including T98G brain cancer cells. The following table summarizes key findings regarding the anticancer activity:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Di(3-thienyl)methanol | T98G | 60-200 | Induces apoptosis via mitochondrial pathway |

| Di(3-thienyl)methane | T98G | 70-250 | Inhibits cell proliferation |

The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including mitochondrial dysfunction and oxidative stress .

2. Antimicrobial Activity

Thiophene derivatives have also demonstrated notable antimicrobial properties. A study synthesized a series of 2-thienyl substituted compounds and evaluated their antimicrobial efficacy against several bacterial strains. The results are summarized in the following table:

| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 2-Thienyl-substituted thiazole | Staphylococcus aureus | 15 | 32 µg/mL |

| 2-Thienyl-substituted oxazole | Escherichia coli | 18 | 16 µg/mL |

These findings indicate that di-2-thienylmethanone and its derivatives possess significant antimicrobial activity, potentially making them candidates for developing new antibacterial agents .

Case Studies

Case Study 1: Anticancer Effects on T98G Cells

In a controlled laboratory setting, di(3-thienyl)methanol was tested against T98G brain cancer cells. The results showed a concentration-dependent increase in cell death, with an IC50 value ranging from 60 to 200 µg/mL after 72 hours of treatment. Notably, at higher concentrations (200 µg/mL), the compound inhibited cell growth by up to 93%, demonstrating its potential as a therapeutic agent against brain tumors .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains revealed that compounds derived from thiophene exhibited robust antimicrobial activity. For example, a derivative showed a significant zone of inhibition against Staphylococcus aureus, indicating its potential application in treating bacterial infections .

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Di(thiophen-2-yl)methanone and its derivatives have been studied for their anticancer properties. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including brain cancer (T98G) cells. These compounds induce cell death and inhibit growth in a concentration-dependent manner, demonstrating potential as therapeutic agents against cancer .

- Antimicrobial Properties : Research indicates that methanone, di-2-thienyl-, exhibits antimicrobial activity. This has led to investigations into its use as an antimicrobial agent, with implications for treating infections.

-

Material Science

- Organic Electronics : Thiophene derivatives, including di(thiophen-2-yl)methanone, are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These materials benefit from the unique electronic properties of thiophene, leading to advancements in organic electronics.

- Dye-Sensitized Solar Cells (DSSCs) : The compound has been employed in developing organic sensitizers for DSSCs. These sensitizers enhance the efficiency of solar cells by improving light absorption and charge transfer processes.

-

Environmental Chemistry

- Corrosion Inhibition : Di(thiophen-2-yl)methanone is recognized for its potential as a corrosion inhibitor in industrial applications. Its effectiveness in protecting metal surfaces from corrosion makes it valuable in material preservation.

Case Studies

Propriétés

IUPAC Name |

dithiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTQMBQKTSGBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220670 | |

| Record name | Methanone, di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-38-1 | |

| Record name | Methanone, di-2-thienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thienyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thienyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Carbonyldi(thiophene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-2-thienylmethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VH2TXT76G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.